N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
CAS No.: 868225-72-3
Cat. No.: VC5428484
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868225-72-3 |
|---|---|
| Molecular Formula | C18H17N5O3S2 |
| Molecular Weight | 415.49 |
| IUPAC Name | N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O3S2/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
| Standard InChI Key | BAJGQZURNPAPDM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide, reflects its tripartite structure:
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A 6-oxo-1,6-dihydropyrimidine core substituted at positions 2, 4, and 5.
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A thiophene-2-carboxamide group at position 5.
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A 2-(benzylamino)-2-oxoethylsulfanyl side chain at position 2 .
The SMILES notation Nc1nc(SCC(=O)NCc2ccccc2)[nH]c(=O)c1NC(=O)c1cccsc1 confirms the connectivity, while the InChIKey SZADOZVAGMKZCL-UHFFFAOYSA-N (derived from a structural analog) provides a unique identifier for database searches .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₃S₂ | |
| Molecular Weight | 429.5 g/mol | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar SA | 169 Ų |
The compound’s moderate polarity and hydrogen-bonding capacity suggest potential bioavailability challenges, necessitating formulation optimization for drug development .
Synthetic Methodologies and Analytical Characterization
Synthetic Routes
Patents disclose a multi-step synthesis starting from 4-amino-6-hydroxy-2-mercaptopyrimidine:
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Thioether Formation: Reaction with 2-chloro-N-benzylacetamide introduces the sulfanyl-acetamide side chain .
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Carboxamide Coupling: Thiophene-2-carboxylic acid is activated (e.g., via HOBt/EDCI) and coupled to the aminopyrimidine intermediate .
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Purification: Chromatography yields the final product in >95% purity .
Spectroscopic Characterization
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NMR:
Computational Modeling and Structure-Activity Relationships (SAR)
Quantum Mechanical Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative regions localize on the thiophene carbonyl, favoring interactions with cationic kinase residues .
SAR Insights
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Thiophene vs. Furan: Replacement of furan (as in ) with thiophene improves metabolic stability (t₁/₂: 6.2 → 9.8 hr in microsomes) .
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Benzyl Substitution: Para-ethyl analogs ( ) show reduced potency (EGFR IC₅₀ = 1.2 μM), underscoring the benzyl group’s role in hydrophobic pocket binding .
Toxicological and Pharmacokinetic Profiling
Acute Toxicity
In murine models:
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LD₅₀: 320 mg/kg (oral), 110 mg/kg (IV).
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Notable off-target effects include reversible hepatic transaminase elevation at 50 mg/kg/day .
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89.3% | Equilibrium dialysis |
| CYP3A4 Inhibition | IC₅₀ = 18.2 μM | Fluorescent assay |
| Bioavailability | 34% (rat) | Pharmacokinetic study |
Prodrug strategies (e.g., phosphonooxymethylation) are under investigation to enhance oral absorption .
Patent Landscape and Therapeutic Applications
The compound is covered under WO2005095386A1, which claims:
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Use in colorectal adenocarcinoma (HCT-116 xenograft regression: 62% at 10 mg/kg).
Challenges and Future Directions
Solubility Optimization
Nanocrystal formulations (e.g., via wet milling) increase aqueous solubility from 0.12 mg/mL to 2.8 mg/mL, enabling IV administration .
Targeting Resistance Mechanisms
Ongoing work explores:
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